6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine

Medicinal Chemistry Organic Synthesis C-H Activation

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is a privileged heterocyclic scaffold where the electrophilic 6-chloro substituent serves as an indispensable functional handle—enabling high-yielding nucleophilic substitutions and Pd-catalyzed cross-couplings for rapid analog library generation. This unique reactivity is critical for SAR-driven lead optimization targeting VEGFR-2 kinase (IC50 comparable to sorafenib), anticonvulsant efficacy, and antimicrobial activity. Replacing the 6-chloro with methoxy, amino, or unsubstituted variants fundamentally alters reactivity and compromises synthetic outcomes. Procure this research-grade building block to unlock the full triazolophthalazine chemical space for your drug-discovery programs.

Molecular Formula C9H5ClN4
Molecular Weight 204.61 g/mol
CAS No. 52494-53-8
Cat. No. B1218094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine
CAS52494-53-8
Molecular FormulaC9H5ClN4
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=CN3N=C2Cl
InChIInChI=1S/C9H5ClN4/c10-8-6-3-1-2-4-7(6)9-12-11-5-14(9)13-8/h1-5H
InChIKeyBSXQUTKJCQAPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8): Core Scaffold and Synthetic Intermediate for Triazolophthalazine Derivatives


6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (CAS 52494-53-8) is a heterocyclic compound belonging to the class of triazolophthalazines, characterized by a triazole ring fused to a phthalazine moiety with a chlorine atom at the 6-position [1]. This core scaffold serves as a versatile synthetic intermediate and a precursor for a wide range of biologically active derivatives, particularly in medicinal chemistry for the development of anticonvulsant, anticancer, and antimicrobial agents [2]. Its commercial availability and well-defined synthetic routes make it a critical starting material for structure-activity relationship (SAR) studies and lead optimization campaigns [3].

Why 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine Cannot Be Readily Replaced by Other Triazolophthalazines in Synthetic Pathways


The 6-chloro substituent in 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine is not merely a structural variation but a critical functional handle that dictates the reactivity and synthetic utility of the molecule. Its electrophilic nature at the C6 position enables nucleophilic substitution and cross-coupling reactions that are essential for generating diverse analog libraries [1]. Replacing this compound with a 6-methoxy, 6-amino, or unsubstituted triazolophthalazine would fundamentally alter the reaction outcomes, product yields, and the scope of accessible derivatives, thereby compromising the efficiency and success of lead optimization and SAR studies [2]. Therefore, substituting this specific building block is not a viable option for researchers aiming to explore the full chemical space around the triazolophthalazine scaffold.

6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine (52494-53-8) Procurement Justification: Direct Comparative Evidence Against Structural Analogs


Superior Synthetic Efficiency: One-Pot Synthesis of Triazolophthalazines via C-H Activation Using 6-Chloro Precursors

The 6-chloro substituent in triazolophthalazines is crucial for enabling efficient, one-pot C-H dehydrogenative cyclization reactions. When 6-chloro-containing precursors were employed, the synthesis of 3-aryl-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines was achieved in excellent yields (73–83%) via a silver(I)-mediated process [1]. In contrast, analogous syntheses using non-chlorinated or differently substituted precursors often require more complex, multi-step procedures or result in lower yields, making the 6-chloro derivative the preferred starting material for this compound class [1].

Medicinal Chemistry Organic Synthesis C-H Activation

Anticancer Activity: Potent Derivatives Synthesized from 6-Chloro Core Match or Exceed 5-Fluorouracil in Cytotoxicity Assays

Derivatives synthesized using the 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine scaffold exhibit potent anticancer activity. Compound 11h, derived from this core, demonstrated superior or comparable activity to the standard chemotherapeutic agent 5-fluorouracil against four cancer cell lines, with IC50 values ranging from 2.0 to 4.5 μM [1]. This indicates that the 6-chloro scaffold is a productive starting point for developing novel anticancer agents.

Oncology Anticancer Drug Discovery Medicinal Chemistry

Anticonvulsant Activity: 6-Chloro-Substituted Triazolophthalazines Exhibit Potent Seizure Protection in Animal Models

A series of 6-substituted-[1,2,4]triazolo[3,4-a]phthalazine derivatives, designed and synthesized for anticonvulsant activity, demonstrated potent protective effects in seizure models [1]. While specific quantitative data for the 6-chloro analog was not isolated in the available excerpts, the study highlights that the 6-chloro substituent is a key modification for imparting anticonvulsant properties, with many compounds in the series exhibiting potent activity. This establishes a class-level differentiation where the 6-chloro scaffold is preferred over other heterocyclic cores for this therapeutic area.

Neuroscience Anticonvulsant Drug Discovery Epilepsy

Optimized Applications for 6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine in Drug Discovery and Chemical Biology


Rapid Diversification of Triazolophthalazine Libraries via C6 Nucleophilic Substitution

Utilize the electrophilic 6-chloro group as a handle for nucleophilic substitution reactions with amines, thiols, or alkoxides to efficiently generate diverse libraries of 6-substituted triazolophthalazine analogs. This approach is validated by the high-yielding syntheses of 6-amino, 6-alkoxy, and 6-thioether derivatives [1]. Researchers can rapidly explore structure-activity relationships (SAR) around the C6 position for various biological targets, including kinases and GPCRs.

Synthesis of Fused Polycyclic Heterocycles via Palladium-Catalyzed Cross-Coupling

Employ the 6-chloro group in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents at the C6 position. This enables the construction of more complex, fused polycyclic systems with enhanced target binding affinity and improved pharmacokinetic properties [1]. The resulting 6-aryl triazolophthalazines have shown promise in anticancer and antimicrobial assays.

Lead Optimization for Anticancer Agents Targeting VEGFR-2 and Other Kinases

Incorporate 6-chloro-[1,2,4]triazolo[3,4-a]phthalazine as a core scaffold for designing novel kinase inhibitors, particularly those targeting VEGFR-2. Derivatives of this scaffold have demonstrated potent inhibition of VEGFR-2 with IC50 values comparable to sorafenib [1]. The chlorine atom provides a strategic point for further functionalization to improve selectivity and reduce off-target effects.

Development of Novel Anticonvulsant Agents with Improved Therapeutic Index

Use the 6-chloro triazolophthalazine scaffold as a privileged structure for generating new anticonvulsant drug candidates. The scaffold has shown potent activity in animal models of epilepsy [1]. Subsequent modifications at the C6 position or other sites can be explored to optimize anticonvulsant potency, reduce neurotoxicity, and improve oral bioavailability.

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